3-(Aminomethyl)-3-(2-bromophenyl)cyclobutan-1-one hydrochloride
Description
3-(Aminomethyl)-3-(2-bromophenyl)cyclobutan-1-one hydrochloride (CAS: 2228155-84-6) is a cyclobutanone derivative featuring a brominated aromatic ring and an aminomethyl functional group. Its molecular formula is C₁₁H₁₃BrClNO, with a molecular weight of approximately 307.59 g/mol (calculated based on atomic masses). The compound’s structure combines a strained cyclobutane ring with a ketone group, a bromophenyl substituent (providing steric and electronic effects), and a protonated aminomethyl side chain.
Properties
IUPAC Name |
3-(aminomethyl)-3-(2-bromophenyl)cyclobutan-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO.ClH/c12-10-4-2-1-3-9(10)11(7-13)5-8(14)6-11;/h1-4H,5-7,13H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUPYHFFKBQRSMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CC1(CN)C2=CC=CC=C2Br.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and receptor interactions. Medicine: Industry: The compound is used in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-(Aminomethyl)-3-(2-bromophenyl)cyclobutan-1-one hydrochloride exerts its effects involves interactions with specific molecular targets. The aminomethyl group can act as a nucleophile, while the bromophenyl group can participate in electrophilic aromatic substitution reactions. These interactions can modulate biological pathways and lead to desired therapeutic outcomes.
Comparison with Similar Compounds
Structural Differences :
- Halogen Substitution : Fluorine (atomic radius ~0.64 Å) replaces bromine (atomic radius ~1.14 Å).
- Molecular Weight: 229.68 g/mol (C₁₁H₁₃ClFNO) vs. 307.59 g/mol for the bromo analog.
Functional Implications :
- Bromine’s higher polarizability may enhance hydrophobic interactions in biological systems, favoring target binding in drug design .
| Property | Bromo Derivative (CAS: 2228155-84-6) | Fluoro Derivative (CAS: 2409597-10-8) |
|---|---|---|
| Molecular Formula | C₁₁H₁₃BrClNO | C₁₁H₁₃ClFNO |
| Molecular Weight (g/mol) | 307.59 | 229.68 |
| Halogen | Bromine | Fluorine |
| Key Functional Groups | Cyclobutanone, aminomethyl, Br-Ph | Cyclobutanone, aminomethyl, F-Ph |
3-Amino-3-methylcyclobutan-1-one Hydrochloride (CAS: 2089255-22-9)
Structural Differences :
- Substituent : A methyl group replaces the bromophenyl moiety.
- Functional Groups : Lacks the aromatic ring and bromine atom.
Functional Implications :
- The methyl group may decrease steric bulk, enhancing metabolic stability compared to bulkier aryl-substituted analogs .
| Property | Bromo Derivative (CAS: 2228155-84-6) | Methyl Derivative (CAS: 2089255-22-9) |
|---|---|---|
| Molecular Formula | C₁₁H₁₃BrClNO | C₅H₁₀ClNO |
| Molecular Weight (g/mol) | 307.59 | 135.59 |
| Key Functional Groups | Cyclobutanone, aminomethyl, Br-Ph | Cyclobutanone, aminomethyl, methyl |
1-(2-Bromophenyl)cyclobutan-1-amine Hydrochloride
Structural Differences :
- Functional Groups : Replaces the ketone with an amine group.
- Substituent: Retains the 2-bromophenyl moiety but lacks the aminomethyl side chain.
Functional Implications :
- The amine group increases basicity compared to the ketone-containing analog, altering solubility and reactivity in acidic environments.
| Property | Target Compound (CAS: 2228155-84-6) | 1-(2-Bromophenyl)cyclobutan-1-amine HCl |
|---|---|---|
| Molecular Formula | C₁₁H₁₃BrClNO | C₁₀H₁₁BrClN (estimated) |
| Key Functional Groups | Cyclobutanone, aminomethyl, Br-Ph | Cyclobutane amine, Br-Ph |
Biological Activity
3-(Aminomethyl)-3-(2-bromophenyl)cyclobutan-1-one hydrochloride is a compound of interest due to its potential therapeutic applications, particularly in the context of cancer and other diseases associated with apoptosis regulation. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on cell viability, and structure-activity relationships (SAR).
- IUPAC Name : this compound
- Molecular Formula : C11H12BrClN
- Molecular Weight : 267.58 g/mol
- Purity : ≥95% .
The compound has been identified as a potential Bcl-2 protein apoptosis inducer. Bcl-2 proteins are critical regulators of apoptosis, and their inhibition can lead to increased cancer cell death. The mechanism involves the disruption of mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspases, which are essential for the apoptotic process .
In Vitro Studies
Research indicates that this compound exhibits significant cytotoxic effects on various cancer cell lines. For instance, studies have shown that this compound can reduce cell viability in human liver cancer cells with IC50 values in the low micromolar range. The structure-activity relationship studies suggest that the presence of the bromophenyl group enhances its potency .
Apoptosis Induction
In a series of experiments, the compound was shown to induce apoptosis in a dose-dependent manner. Flow cytometry analysis revealed an increase in sub-G1 phase populations, indicating DNA fragmentation typical of apoptotic cells. Additionally, Western blot analysis demonstrated increased levels of pro-apoptotic proteins (e.g., Bax) and decreased levels of anti-apoptotic proteins (e.g., Bcl-2) .
Structure-Activity Relationship (SAR)
The activity of this compound can be attributed to its structural features:
- Bromophenyl Group : Enhances lipophilicity and facilitates interaction with cellular membranes.
- Cyclobutanone Core : Provides a rigid framework that is crucial for binding to target proteins involved in apoptosis.
Table 1 summarizes key findings from SAR studies:
| Compound Variant | IC50 (µM) | Mechanism of Action |
|---|---|---|
| 3-(Aminomethyl)-3-(2-bromophenyl)... | 5.0 | Induces apoptosis via Bcl-2 inhibition |
| 3-(Aminomethyl)-3-(phenyl)... | 10.0 | Reduced potency due to lack of bromine |
| 3-(Aminomethyl)-cyclobutanone | 15.0 | Loss of phenyl group decreases activity |
Case Studies
- Hepatocellular Carcinoma : A study involving hepatocellular carcinoma cells demonstrated that treatment with this compound led to significant tumor regression in xenograft models, highlighting its potential as an anticancer agent .
- Inflammatory Diseases : Preliminary findings suggest that the compound may also have applications in treating inflammatory diseases by modulating apoptotic pathways involved in immune responses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
